molecular formula C8H10ClF2NO B6255174 2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride CAS No. 1245622-86-9

2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B6255174
CAS No.: 1245622-86-9
M. Wt: 209.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H9F2NO·HCl. It is a white to off-white powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,3-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of catalytic hydrogenation for the reduction step and continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride
  • 1-(2,3-difluorophenyl)ethanamine hydrochloride

Uniqueness

2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to similar compounds, making it valuable for specific research applications.

Properties

CAS No.

1245622-86-9

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.